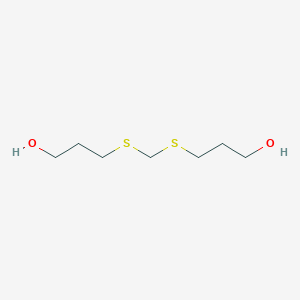
3-(3-Hydroxypropylsulfanylmethylsulfanyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Hydroxypropylsulfanylmethylsulfanyl)propan-1-ol is an organic compound with the molecular formula C6H14O2S2. It is characterized by the presence of hydroxyl groups and sulfanyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypropylsulfanylmethylsulfanyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-chloropropanol with sodium hydrosulfide to form 3-mercaptopropanol. This intermediate is then reacted with formaldehyde and hydrogen sulfide to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and specific temperature and pressure conditions are crucial in this process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxypropylsulfanylmethylsulfanyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The sulfanyl groups can be reduced to form thiols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Thiols.
Substitution: Halides.
Scientific Research Applications
3-(3-Hydroxypropylsulfanylmethylsulfanyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxypropylsulfanylmethylsulfanyl)propan-1-ol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the sulfanyl groups can participate in redox reactions. These interactions can affect cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-(3-Hydroxypropylamino)propan-1-ol: Similar in structure but contains an amino group instead of sulfanyl groups.
1,3-Bis(methylsulfanyl)propan-2-ol: Contains two methylsulfanyl groups and a hydroxyl group.
Properties
CAS No. |
143771-05-5 |
|---|---|
Molecular Formula |
C7H16O2S2 |
Molecular Weight |
196.3 g/mol |
IUPAC Name |
3-(3-hydroxypropylsulfanylmethylsulfanyl)propan-1-ol |
InChI |
InChI=1S/C7H16O2S2/c8-3-1-5-10-7-11-6-2-4-9/h8-9H,1-7H2 |
InChI Key |
LTXRPFGDTYMYDS-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)CSCSCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















